![molecular formula C11H10FNO B1445102 [2-Fluoro-4-(furan-2-yl)phenyl]methanamine CAS No. 1341447-72-0](/img/structure/B1445102.png)
[2-Fluoro-4-(furan-2-yl)phenyl]methanamine
Overview
Description
“[2-Fluoro-4-(furan-2-yl)phenyl]methanamine” is a chemical compound with the molecular formula C11H10FNO . Its molecular weight is 191.20 .
Molecular Structure Analysis
The molecular structure of “[2-Fluoro-4-(furan-2-yl)phenyl]methanamine” consists of a furan ring attached to a phenyl ring via a methanamine linkage . The phenyl ring is substituted with a fluorine atom .
Physical And Chemical Properties Analysis
“[2-Fluoro-4-(furan-2-yl)phenyl]methanamine” has a predicted boiling point of 291.6±35.0 °C and a predicted density of 1.182±0.06 g/cm3 . Its pKa is predicted to be around 8 .
Scientific Research Applications
Antimycobacterial Agents
Compounds like [2-Fluoro-4-(furan-2-yl)phenyl]methanamine have shown promise as antimycobacterial agents . They can interfere with iron homeostasis in mycobacteria, which is crucial for the survival of the bacteria. Specifically, they can inhibit the salicylate synthase MbtI from M. tuberculosis, which is involved in the biosynthesis of siderophores necessary for iron acquisition .
Antibacterial Activity
The furan moiety in these compounds is significant in medicinal chemistry due to its antibacterial properties. Furan derivatives have been employed to create innovative antibacterial agents that can combat microbial resistance. These compounds are particularly effective against both gram-positive and gram-negative bacteria .
Protein Tyrosine Kinase Inhibition
In the field of cancer research, [2-Fluoro-4-(furan-2-yl)phenyl]methanamine derivatives have been studied for their potential as protein tyrosine kinase (PTK) inhibitors . PTKs play a critical role in cell signaling, and their inhibition can be an effective strategy in cancer therapy .
Anti-Tuberculosis Drug Development
Given the rise in multi-drug-resistant tuberculosis, there is a need for new drugs with novel mechanisms of action. Furan-based compounds, including [2-Fluoro-4-(furan-2-yl)phenyl]methanamine, are being explored for their potential as anti-tuberculosis drugs due to their ability to target unexplored molecular targets .
Antifungal Applications
Furan derivatives are also known for their antifungal properties. They can be synthesized and modified to enhance their efficacy against various fungal strains, providing a pathway for new antifungal drug development .
Antiviral Research
The structural flexibility of furan compounds allows for the creation of derivatives that can serve as potent antiviral agents . Research into [2-Fluoro-4-(furan-2-yl)phenyl]methanamine could lead to the development of new medications to treat viral infections .
properties
IUPAC Name |
[2-fluoro-4-(furan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWANIHWRVPSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-4-(furan-2-yl)phenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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